N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
The compound “N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains a pyrazole ring and two tetrahydropyran rings . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydropyran derivatives are commonly synthesized from the reaction of alcohols and 3,4-dihydropyran .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. Tetrahydropyran has a six-membered ring structure with five carbon atoms and one oxygen atom .Scientific Research Applications
Medicine: Antifungal and Antibacterial Properties
Compounds with the oxadiazole moiety, such as “N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide”, have been found to exhibit significant antifungal and antibacterial properties . These compounds can be synthesized to target a variety of pathogenic fungi and bacteria, offering potential applications in the development of new pharmaceuticals to treat infectious diseases.
Agriculture: Pest and Disease Management
The same structural features that lend these compounds their medicinal properties also make them suitable for use in agriculture. They can act as plant protection agents , providing herbicidal , insecticidal , and fungicidal activity . This can help in managing crop diseases and pests, leading to improved yield and food security.
Molecular Mechanism Studies
Research into the molecular mechanisms of novel fungicides based on carboxamide derivatives, like our compound of interest, helps in understanding how these substances inhibit the growth of pathogens such as Rhizoctonia solani . This knowledge is crucial for the development of more effective fungicides.
Synthesis of Biologically Active Molecules
The compound can be used as a precursor in the synthesis of biologically active molecules. These synthesized molecules can then be applied in various fields, including medicine and agriculture, for their desirable biological activities .
Development of Lead Compounds
The structural complexity and biological activity of “N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide” make it a candidate for the development of lead compounds in drug discovery. Lead compounds are essential for identifying potential new drugs .
Antineoplastic and Anticancer Research
Some derivatives of oxadiazoles, which share a similar structure to our compound, have shown antineoplastic and anticancer activities. This opens up possibilities for the compound to be used in cancer research, potentially leading to new treatments .
Antioxidant and Anti-inflammatory Applications
The compound’s derivatives may also possess antioxidant and anti-inflammatory properties, which are valuable in the treatment of chronic diseases and in reducing oxidative stress .
Analgesic Applications
Lastly, the compound’s ability to be modified into structures with analgesic properties could be explored. This would be beneficial in creating new pain management medications .
Mechanism of Action
Target of Action
Similar compounds have been found to targetcAMP-specific 3’,5’-cyclic phosphodiesterase 4B , which plays a crucial role in signal transduction processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby modulating the activity of the target protein .
Biochemical Pathways
Given its potential target, it may influence pathways related tocAMP signaling .
Result of Action
Based on its potential target, it may modulate camp levels, thereby influencing cellular processes regulated by this second messenger .
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-14(11-1-5-19-6-2-11)16-12-9-15-17(10-12)13-3-7-20-8-4-13/h9-11,13H,1-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCCIVFDBUMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide |
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